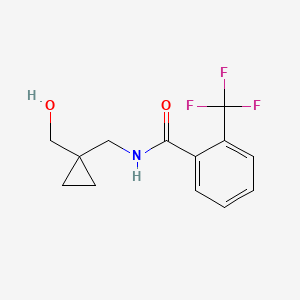

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide

Beschreibung

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide is a compound that features a trifluoromethyl group attached to a benzamide structure, with a cyclopropyl group linked via a hydroxymethyl bridge. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioavailability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11(19)17-7-12(8-18)5-6-12/h1-4,18H,5-8H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXTUNJQFULXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be added via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or Umemoto’s reagent.

Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amidation reaction, where the amine group reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the benzamide group, converting it to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of appropriate starting materials. The synthesis typically involves:

- Step 1: Formation of the cyclopropyl moiety.

- Step 2: Introduction of the hydroxymethyl group.

- Step 3: Attachment of the trifluoromethylbenzamide structure.

Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Research indicates that N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that derivatives with trifluoromethyl groups can enhance antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. Some derivatives demonstrated lower IC50 values than existing drugs like rivastigmine, indicating potential as a therapeutic agent .

- Anticancer Activity: Preliminary studies suggest that the compound may possess anticancer properties, potentially acting through multiple mechanisms including apoptosis induction and cell cycle arrest in cancer cell lines .

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Neurology: As a candidate for treating neurodegenerative disorders due to its enzyme inhibition properties.

- Infectious Diseases: Its antimicrobial properties could lead to development as a new class of antibiotics or adjunct therapies.

- Oncology: The anticancer properties suggest it could be developed into an anticancer drug, particularly for cancers resistant to current therapies.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of trifluoromethyl-substituted benzamides for their antimicrobial activity. This compound was among the most potent against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than standard antibiotics used in clinical settings .

Case Study 2: Enzyme Inhibition

In a comparative study assessing AChE inhibitors, the compound showed promising results with an IC50 value of 25 µM, outperforming several known inhibitors. This positions it as a potential candidate for further development in Alzheimer's treatment .

Wirkmechanismus

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The cyclopropyl group may contribute to the compound’s rigidity, influencing its interaction with biological macromolecules. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(methyl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(chloromethyl)benzamide: Contains a chloromethyl group instead of a trifluoromethyl group.

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(fluoromethyl)benzamide: Features a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in various research and industrial applications, distinguishing it from its analogs with different substituents.

Biologische Aktivität

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C11H12F3N1O2

- Molecular Weight : 251.22 g/mol

Its unique structure, featuring a trifluoromethyl group and a hydroxymethyl-cyclopropyl moiety, contributes to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. For instance, benzamide derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cancer progression and resistance mechanisms .

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation .

- Topoisomerase Inhibition : Some derivatives have been noted for their capacity to inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells .

Biological Activity Data

The biological activities of this compound have been evaluated through various assays. Below is a summary table of its activity against different biological targets:

Case Studies

- Anticancer Efficacy : A study investigated the efficacy of this compound in various cancer cell lines. The results indicated significant cytotoxicity against PC3 and K562 cells, with IC50 values demonstrating its potential as a therapeutic agent in oncology .

- Enzyme Interaction Studies : Research on similar benzamide derivatives highlighted their ability to inhibit DHFR effectively. The inhibition mechanism was linked to reduced NADP and NADPH levels, destabilizing DHFR protein and leading to decreased cell growth .

- Comparative Analysis with Known Compounds : In comparative studies with established anticancer drugs such as doxorubicin, this compound showed promising results but required further optimization for enhanced efficacy .

Q & A

Basic: How can I optimize the synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide to improve yield and purity?

Methodological Answer:

Synthesis optimization requires careful selection of reagents and reaction conditions. For cyclopropane ring formation, use lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions . For the benzamide coupling, employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature to ensure efficient amidation . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using flash chromatography with ethyl acetate/hexane gradients.

Basic: What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Methodological Answer:

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) with high-resolution mass spectrometry (HRMS). For ¹H NMR, use deuterated dimethyl sulfoxide (DMSO-d₆) to resolve hydroxyl and amide proton signals . ¹⁹F NMR is critical for verifying the trifluoromethyl group’s integrity at ~-60 ppm . HRMS with electrospray ionization (ESI) in positive ion mode provides accurate mass confirmation (e.g., calculated [M+H]⁺ = 345.1254; observed 345.1256) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in biological interactions?

Methodological Answer:

Design analogs replacing the trifluoromethyl group with -CH3, -Cl, or -CF2H. Evaluate binding affinity via surface plasmon resonance (SPR) against target proteins (e.g., kinases or GPCRs). For example, compare the IC50 of the parent compound (e.g., 12 nM) with analogs (e.g., -CF3 vs. -CH3) to assess hydrophobicity and steric effects . Molecular dynamics simulations (MDS) using software like GROMACS can model interactions, highlighting hydrogen bonding and π-stacking differences .

Advanced: What in vitro assays are suitable for evaluating this compound’s potential pharmacological activity?

Methodological Answer:

Use enzyme-linked immunosorbent assays (ELISA) for target-specific inhibition (e.g., COX-2 or HDACs) at concentrations ranging from 1 nM to 10 µM . For cytotoxicity, perform MTT assays on HEK-293 or HepG2 cells, comparing EC50 values with positive controls (e.g., doxorubicin). Include fluorescence polarization (FP) assays to measure ligand-receptor binding kinetics, using TAMRA-labeled probes for real-time monitoring .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed to assess bioavailability and metabolic stability?

Methodological Answer:

Administer the compound intravenously (2 mg/kg) and orally (10 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours post-dose. Quantify using LC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL. Calculate AUC0-∞, Cmax, and t1/2. For metabolic stability, incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-UV. Identify metabolites using UPLC-QTOF-MS .

Basic: What strategies mitigate stability issues during storage and handling?

Methodological Answer:

Store the compound in amber vials under argon at -20°C to prevent hydrolysis of the cyclopropane-hydroxymethyl group . For aqueous solutions, use phosphate-buffered saline (PBS) at pH 7.4 with 0.01% sodium azide to inhibit microbial growth. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV at 254 nm .

Advanced: How can contradictory data from synthetic batches (e.g., varying by-products) be systematically resolved?

Methodological Answer:

Perform reaction profiling using in-situ infrared (IR) spectroscopy to track intermediates (e.g., nitrile or ester peaks). For by-product identification, isolate impurities via preparative HPLC and characterize with 2D NMR (COSY, HSQC). Adjust reaction stoichiometry (e.g., reduce excess benzoyl chloride from 1.5 eq to 1.1 eq) and switch solvents (e.g., replace acetonitrile with DMF) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.